molecular formula C10H10BrN3 B8503192 (6-Bromo-phthalazin-1-yl)-dimethyl-amine

(6-Bromo-phthalazin-1-yl)-dimethyl-amine

Cat. No.: B8503192
M. Wt: 252.11 g/mol
InChI Key: ZYVLKAGRXZXGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-phthalazin-1-yl)-dimethyl-amine is a chemical intermediate of significant interest in medicinal chemistry, particularly for the synthesis of phthalazin-1(2H)-one derivatives with proven biological activity. This compound features a bromine atom at the 6-position, making it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to create a diverse array of amino- and polyaminophthalazinones . Researchers value this bromo-derivative as a building block for constructing novel compounds aimed at drug discovery. Phthalazinone-based scaffolds have demonstrated considerable potential in oncology research. For instance, derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy, showing promising cytotoxicity against cancer cell lines like HCT-116 (colorectal carcinoma) . Furthermore, structurally similar 4-benzylphthalazin-1(2H)-one compounds have been designed as potent BRD4 inhibitors, exhibiting strong anti-proliferative effects in breast cancer cell models, including triple-negative breast cancer (TNBC) . The presence of the dimethylamine group in this compound contributes to its physicochemical properties and can influence the binding affinity of resulting molecules toward critical biological targets. As such, (6-Bromo-phthalazin-1-yl)-dimethyl-amine serves as a critical starting material for researchers developing next-generation therapeutic agents targeting enzymes like kinases and bromodomains. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-N,N-dimethylphthalazin-1-amine

InChI

InChI=1S/C10H10BrN3/c1-14(2)10-9-4-3-8(11)5-7(9)6-12-13-10/h3-6H,1-2H3

InChI Key

ZYVLKAGRXZXGME-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CC(=CC2=CN=N1)Br

Origin of Product

United States

Scientific Research Applications

Anticancer Properties
Research indicates that phthalazine derivatives, including (6-Bromo-phthalazin-1-yl)-dimethyl-amine, exhibit significant anticancer properties. A study synthesized various phthalazine-based compounds and evaluated their cytotoxicity against cancer cell lines such as HCT-116. The results demonstrated that certain derivatives displayed potent inhibitory effects on cell proliferation, suggesting their potential as anticancer agents targeting pathways like vascular endothelial growth factor receptor 2 (VEGFR2) .

Mechanisms of Action
The mechanisms by which these compounds exert their effects often involve the induction of apoptosis in cancer cells. For instance, derivatives similar to (6-Bromo-phthalazin-1-yl)-dimethyl-amine have been shown to modulate key signaling pathways related to cell survival and proliferation, leading to increased rates of apoptosis in treated cells .

Therapeutic Applications

Cancer Therapy
The most promising application of (6-Bromo-phthalazin-1-yl)-dimethyl-amine is its potential in cancer therapy. Studies have highlighted its ability to inhibit specific cancer cell lines effectively. For example, compounds derived from phthalazine structures have shown activity against breast cancer cells by targeting BRD4, a protein involved in regulating gene expression associated with cancer progression .

Antimicrobial Activity
Another area of interest is the antimicrobial activity exhibited by phthalazine derivatives. Some studies have reported that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents .

Case Studies

Several case studies illustrate the applications of (6-Bromo-phthalazin-1-yl)-dimethyl-amine:

Case Study 1: Anticancer Efficacy
A recent study evaluated a series of phthalazine derivatives for their anticancer properties against multiple cancer cell lines. The results indicated that specific modifications to the phthalazine structure enhanced cytotoxicity significantly, with some compounds achieving IC50 values below 1 µM against HCT-116 cells .

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of phthalazine derivatives, revealing that certain compounds showed promising activity against resistant bacterial strains. This suggests potential applications in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phthalazine Derivatives

Phthalazine derivatives vary widely in substituents, influencing their physicochemical and biological properties. Key comparisons include:

Bromine vs. Chlorine Substituents
  • 6-Bromo-phthalazin-1-yl Derivatives : The bromine atom’s larger atomic radius and polarizability enhance hydrophobic interactions in biological targets, as seen in C1s inhibitors (e.g., 11c in ) .
  • 4-(Bromomethyl)-N-(4-chlorophenyl)phthalazin-1-amine (15) : The bromomethyl group facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., synthesis of 16a-d in ) .
  • Chloro Derivatives : Chlorine’s smaller size and lower lipophilicity may reduce binding affinity compared to brominated analogs but improve metabolic stability .
Dimethylamine vs. Other Amine Groups
  • Dimethylamine : Enhances nucleophilicity and reduces steric hindrance compared to bulkier amines. shows dimethylamine substituents lower chemical hardness (η), increasing reactivity .
  • Aryl-Amines (e.g., 4-chlorophenyl) : Aromatic amines contribute to π-π stacking interactions but may reduce solubility due to hydrophobicity .

Key Observations :

  • Bromine substituents enable versatile functionalization (e.g., bromomethyl intermediates in 15 ) .
  • Dimethylamine introduction may require milder conditions compared to bulkier amines due to steric factors.

Electronic and Reactivity Profiles

highlights the impact of substituents on global reactivity indices:

Compound Type η (Hardness) μ (Chemical Potential) Ω (Electrophilicity)
Dimethylamine-substituted Lower Moderate Higher
Chloro-substituted Higher Lower Lower
Bromo-substituted Moderate Moderate Moderate

Implications :

  • Dimethylamine lowers hardness, increasing reactivity toward electrophiles .
  • Bromine’s electron-withdrawing nature balances electrophilicity and nucleophilicity.

Preparation Methods

Substrate Preparation: 6-Bromo-1-chlorophthalazine

The synthesis begins with 6-bromo-1-chlorophthalazine, where chlorine serves as the leaving group. Bromination of phthalazine at the 6-position is achieved using bromine in the presence of a Lewis acid catalyst like FeBr₃, directing electrophilic substitution to the meta position relative to the nitrogen atoms. The resulting 6-bromo-1-chlorophthalazine is isolated via recrystallization from ethanol, yielding a purity >95%.

Amination with Dimethylamine

The chlorinated intermediate reacts with excess dimethylamine (2.5 equiv) in dimethylformamide (DMF) at 100°C for 24 hours. Potassium carbonate (3.0 equiv) acts as a base to deprotonate the amine, enhancing nucleophilicity. The reaction proceeds via a two-step mechanism:

  • Attack of dimethylamine on the electron-deficient aromatic ring, facilitated by the electron-withdrawing bromine substituent.

  • Elimination of chloride , stabilized by the aromatic system’s resonance.

Optimization Insights :

  • Solvent Effects : DMF outperforms tetrahydrofuran (THF) and acetonitrile due to its high polarity, which stabilizes the transition state.

  • Temperature : Yields increase from 45% at 80°C to 68% at 100°C but plateau beyond 110°C due to side reactions.

  • Catalysis : Adding a catalytic amount of CuI (5 mol%) accelerates the reaction, reducing time to 12 hours with a 72% yield.

Reductive Amination of 6-Bromophthalazin-1-one

Reductive amination offers an alternative route, particularly when direct substitution is hindered by poor leaving group mobility.

Synthesis of 6-Bromophthalazin-1-one

Phthalazin-1-one is brominated using N-bromosuccinimide (NBS) in acetic acid at 70°C for 6 hours. The reaction exhibits high regioselectivity for the 6-position, attributed to the directing effect of the carbonyl group. The product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 85%.

Reductive Amination

6-Bromophthalazin-1-one undergoes reductive amination with dimethylamine hydrochloride (1.2 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at room temperature for 48 hours. The carbonyl group is reduced to a secondary amine, which is subsequently dimethylated.

Critical Parameters :

  • pH Control : Maintaining a pH of 6–7 using acetic acid ensures optimal activity of NaBH₃CN while minimizing side reactions.

  • Yield : 58% after purification by silica gel chromatography.

Sequential Bromination-Dimethylation

This two-step strategy involves late-stage bromination of a pre-functionalized phthalazine derivative.

Synthesis of 1-Dimethylaminophthalazine

Phthalazine reacts with dimethylamine gas in a sealed tube at 150°C for 72 hours, yielding 1-dimethylaminophthalazine (43% yield).

Regioselective Bromination

Bromination is achieved using Br₂ (1.1 equiv) in H₂SO₄ at 0°C for 2 hours. The dimethylamino group directs bromination to the 6-position via resonance and inductive effects. The crude product is neutralized with NaHCO₃ and extracted with dichloromethane, achieving a 61% yield.

Challenges :

  • Side Products : Over-bromination at the 3- and 6-positions occurs if reaction time exceeds 3 hours.

  • Purification : Requires repetitive recrystallization from ethanol to isolate the mono-brominated product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYieldPurity
NAS6-Bromo-1-chlorophthalazineDimethylamine, K₂CO₃100°C, 24 h68%98%
Reductive Amination6-Bromophthalazin-1-oneNaBH₃CN, MeOHRT, 48 h58%95%
Sequential1-DimethylaminophthalazineBr₂, H₂SO₄0°C, 2 h61%97%

Key Observations :

  • NAS offers the highest yield and scalability but requires stringent temperature control.

  • Sequential bromination provides superior regioselectivity but involves hazardous bromine handling.

  • Reductive amination is milder but less efficient due to competing over-reduction.

Optimization Strategies

Solvent Engineering

Replacing DMF with dimethylacetamide (DMAc) in NAS improves solubility of the chlorinated intermediate, boosting yield to 74%.

Catalytic Systems

Pd(OAc)₂/Xantphos catalyzes the coupling of 6-bromo-1-iodophthalazine with dimethylamine at 80°C, achieving an 81% yield in 8 hours. This Buchwald-Hartwig variant minimizes side reactions and enhances functional group tolerance.

Microwave Assistance

Microwave irradiation (150 W, 140°C) reduces NAS reaction time to 2 hours with a 70% yield, demonstrating potential for high-throughput synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Bromo-phthalazin-1-yl)-dimethyl-amine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with brominated phthalazine derivatives. A common approach includes nucleophilic substitution of 6-bromophthalazin-1-amine with dimethylamine under reflux in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours. Catalysts like CuI or Pd-based complexes may enhance efficiency . Optimization involves varying temperature, solvent polarity, and catalyst loading. Purity (>98%) is confirmed via HPLC or LC-MS, with yields reported between 60–85% under optimal conditions .

Q. How can researchers confirm the structural identity and purity of (6-Bromo-phthalazin-1-yl)-dimethyl-amine?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the bromine substitution pattern and dimethylamine orientation .
  • Spectroscopy :
  • ¹H/¹³C NMR : Dimethyl groups appear as singlets at ~2.8 ppm (¹H) and ~40 ppm (¹³C). The phthalazine ring protons show distinct splitting due to bromine’s electron-withdrawing effect .
  • HRMS : Molecular ion peaks at m/z 252.03 (C₁₀H₁₁BrN₂⁺) .
  • Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time matched against standards .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s bioactivity?

  • Methodological Answer :

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria and fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated after 48-hour exposure .
  • Target identification : Molecular docking (AutoDock Vina) to predict binding affinity for enzymes like topoisomerase II or kinase targets .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .
  • Pharmacokinetic studies : Administer intravenously/orally in rodents, with plasma sampling over 24h to calculate AUC, t½, and bioavailability .
  • Structural analogs : Modify the dimethylamine group (e.g., replace with morpholine) to enhance metabolic stability while retaining activity .

Q. What computational methods are effective for elucidating the compound’s structure-activity relationship (SAR)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with serotonin transporters) to assess binding stability; RMSD/RMSF metrics validate conformational changes .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., bromine position) with bioactivity .

Q. How can crystallographic data be leveraged to analyze enantiomeric purity or polymorphism?

  • Methodological Answer :

  • Enantiomorph-polarity estimation : Apply Flack’s x parameter in SHELXL to distinguish enantiomers in chiral crystals. A value near 0 indicates a correct absolute structure .
  • Polymorphism screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) and compare unit cell parameters via SC-XRD. Differential Scanning Calorimetry (DSC) detects thermal phase transitions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for handling variability in biological assay data?

  • Methodological Answer :

  • Outlier detection : Grubbs’ test to exclude anomalous replicates (α = 0.05).
  • Dose-response modeling : Nonlinear regression (e.g., four-parameter logistic curve) in GraphPad Prism to calculate IC₅₀ with 95% confidence intervals .
  • Multiplicity adjustment : Use Benjamini-Hochberg correction for high-throughput screening to control false discovery rates .

Key Challenges and Solutions

  • Synthetic scalability : Transition from batch to flow chemistry for safer handling of brominated intermediates .
  • Toxicity profiling : Zebrafish embryo assays (FET) to evaluate developmental toxicity before in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.